2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
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Description
2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Synthesis Pathways and Derivative Formation: The compound 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide and its derivatives are synthesized through various chemical processes. For instance, substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids react with specific amines in polyphosphoric acid to form corresponding N-(pyridin-2-yl)propanamides and other derivatives, suggesting a versatile chemical framework for further modifications and applications in different fields (Harutyunyan et al., 2015).
Biological Activities and Applications
- Antimicrobial Properties: Some derivatives of the compound exhibit significant antibacterial and antifungal activities, potentially making them candidates for the development of new antimicrobial agents. These activities are comparable to standard agents such as Ampicilline and Flucanazole, indicating their strong antimicrobial potential (Helal et al., 2013).
- Potential in Anti-inflammatory and Analgesic Therapies: Certain derivatives show promising anti-inflammatory and analgesic activities. For example, the compound (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide exhibits non-ulcerogenic anti-inflammatory and analgesic effects, highlighting its potential as a safer alternative in inflammation and pain management (Berk et al., 2009).
Structural and Physicochemical Studies
Crystal Structure Analysis
The crystal structures of related compounds are extensively studied, providing insights into their molecular geometry and potential interactions in biological systems. For example, the crystal structure analysis of propaquizafop reveals specific hydrogen bonding patterns and weak π–π interactions, which may be relevant for understanding the binding properties and reactivity of similar compounds (Jeon et al., 2014).
Physicochemical Characterization
Detailed physicochemical characterization, such as NMR, UV, IR, and mass spectral data, of these compounds aids in understanding their chemical properties and potential applications. For instance, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been analyzed, and its similarity to Brequinar, a compound used in SARS-CoV-2 treatment trials, suggests potential biomedical applications (Manolov et al., 2020).
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16(26-19-10-6-3-7-11-19)21(25)22-13-12-17-14-23-20(24-15-17)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGGVHQHPECEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.